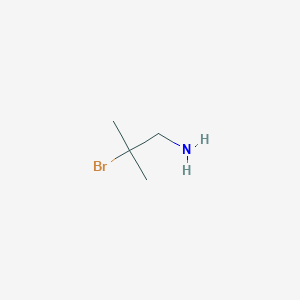

2-Bromo-2-methyl-1-propanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10BrN |

|---|---|

Molecular Weight |

152.03 g/mol |

IUPAC Name |

2-bromo-2-methylpropan-1-amine |

InChI |

InChI=1S/C4H10BrN/c1-4(2,5)3-6/h3,6H2,1-2H3 |

InChI Key |

SDVZYNVSZLYGTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)Br |

Origin of Product |

United States |

Synthetic Strategies for 2 Bromo 2 Methyl 1 Propanamine

Direct Halogenation Approaches to 2-Bromo-2-methyl-1-propanamine

Direct halogenation methods offer a straightforward approach to introduce a bromine atom into the molecular structure. These strategies can be broadly categorized into the amination of halogenated precursors and the bromination of amine-containing starting materials.

Amination of Halogenated Alkane Precursors for this compound

A plausible route to this compound involves the amination of a suitable dihalogenated precursor, such as 1,2-dibromo-2-methylpropane. In this nucleophilic substitution reaction, one of the bromine atoms is displaced by an amino group. The reaction typically proceeds by treating the di-bromo compound with a source of ammonia, such as aqueous or alcoholic ammonia.

The selectivity of the amination reaction is a critical factor, as the second bromine atom can also react, leading to the formation of byproducts. Controlling the reaction conditions, such as temperature, pressure, and stoichiometry of the reactants, is essential to favor the mono-amination product.

Table 1: Theoretical Reaction Parameters for Amination of 1,2-dibromo-2-methylpropane

| Parameter | Condition | Purpose |

| Ammonia Source | Aqueous Ammonia / Alcoholic Ammonia | Provides the nucleophilic amino group. |

| Temperature | Controlled, typically low to moderate | To manage reaction rate and selectivity. |

| Pressure | Elevated (in a sealed vessel) | To maintain ammonia concentration and facilitate reaction. |

| Stoichiometry | Excess ammonia | To favor mono-substitution over di-substitution. |

Bromination of Amine or Amine Precursors to Form this compound

Alternatively, the target compound can be synthesized by the direct bromination of an amine precursor, such as 2-methyl-1-propanamine. N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of organic compounds. The reaction mechanism can proceed via a radical or an ionic pathway, depending on the reaction conditions.

When reacting with primary amines, NBS can lead to the formation of N-bromoamines. Subsequent rearrangement or further reaction could potentially lead to the desired C-brominated product, although this is not a typical outcome. The reaction of NBS with amines is complex and can yield various products, making the selective synthesis of this compound by this method challenging without specific catalysts or reaction conditions that direct the bromination to the carbon atom.

Multi-Step Conversions and Functional Group Transformations Leading to this compound

Multi-step synthetic routes provide greater control and flexibility in constructing the target molecule. These pathways often involve the transformation of functional groups, such as in reductive amination or through the use of carbonyl precursors.

Reductive Amination Pathways in the Synthesis of this compound

Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org For the synthesis of this compound, a suitable starting material would be 2-bromo-2-methylpropanal.

The reaction proceeds by treating 2-bromo-2-methylpropanal with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. nih.govorganic-chemistry.orgresearchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for reducing the imine in the presence of the aldehyde. masterorganicchemistry.com

Table 2: Key Reagents in the Reductive Amination of 2-bromo-2-methylpropanal

| Reagent | Role |

| 2-bromo-2-methylpropanal | Carbonyl precursor |

| Ammonia (NH3) | Amine source for imine formation |

| Sodium Cyanoborohydride (NaBH3CN) | Reducing agent for the imine intermediate |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Alternative selective reducing agent |

Utilizing Carbonyl Precursors in the Synthesis of this compound

Beyond aldehydes for reductive amination, other carbonyl precursors can be envisioned. For instance, 2-bromo-2-methylpropanoyl chloride could serve as a starting material. nih.gov This acid chloride could be converted to the corresponding amide, 2-bromo-2-methylpropanamide, by reaction with ammonia. Subsequent reduction of the amide, for example using a strong reducing agent like lithium aluminum hydride (LiAlH4), would yield the target amine, this compound.

This two-step process, involving the formation of an amide followed by its reduction, is a classic method for amine synthesis and offers a viable, albeit less direct, alternative to reductive amination.

Emerging and Sustainable Methodologies in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes, often referred to as "green chemistry". mdpi.comrasayanjournal.co.in These principles can be applied to the synthesis of this compound to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Potential green chemistry approaches could include:

Catalytic Reductive Amination: The use of heterogeneous catalysts, such as supported nickel or cobalt, with molecular hydrogen as the reducing agent, offers a greener alternative to stoichiometric hydride reagents. wikipedia.org These catalysts can often be recovered and reused, and the only byproduct is water.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer several advantages over traditional batch processing. These include improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for higher yields and purity.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents, can significantly reduce the environmental impact of the synthesis. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

While specific examples of these methodologies applied directly to the synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry provide a framework for developing more sustainable synthetic strategies for this and other chemical compounds.

Catalytic Systems for Efficient Production of this compound

While specific catalytic systems for the direct, high-yield synthesis of this compound are not extensively documented in publicly available literature, several catalytic strategies employed for analogous transformations can be proposed. The development of efficient catalytic systems is crucial for minimizing reaction times, reducing energy consumption, and improving selectivity, thereby leading to a more economical and sustainable process.

Potential catalytic approaches could involve the amination of a brominated precursor or the bromination of an amino-alcohol. For instance, the catalytic amination of 2-bromo-2-methyl-1-propanol could be a viable route. Nickel-based catalysts, such as Raney Nickel, have shown effectiveness in the amination of alcohols. researchgate.netescholarship.org These catalysts facilitate the reaction of alcohols with ammonia to form primary amines. The reaction typically proceeds via a dehydrogenation-condensation-hydrogenation sequence. The support material for the catalyst can also play a crucial role in its activity and selectivity.

Another potential avenue is the use of phase-transfer catalysis (PTC). PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. acsgcipr.orgcrdeepjournal.orgijirset.comprinceton.edunih.gov In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the reaction between an aqueous solution of an aminating agent and an organic solution of a brominated substrate. ijirset.comprinceton.edu This method can lead to faster reactions, higher yields, and the elimination of the need for hazardous organic solvents. ijirset.com

The following interactive table outlines hypothetical catalytic systems for the production of this compound, based on established catalytic methodologies for similar compounds.

| Catalytic System | Proposed Reaction | Potential Catalyst | Anticipated Advantages | Potential Challenges |

|---|---|---|---|---|

| Heterogeneous Catalytic Amination | 2-bromo-2-methyl-1-propanol + NH3 → this compound + H2O | Supported Nickel (e.g., Ni/Al2O3, Ni/SiO2) or Raney Nickel | Catalyst recyclability, high atom economy, potential for continuous flow processes. | Requires high temperatures and pressures, potential for side reactions. |

| Phase-Transfer Catalysis (PTC) | 2-bromo-2-methyl-1-halide + NH3 (aq) → this compound | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide) | Mild reaction conditions, use of inexpensive and safer reagents, high yields. ijirset.comprinceton.edu | Catalyst separation and recycling can be challenging. |

| Enzymatic Catalysis | Transamination of a suitable ketone precursor | Transaminase enzymes | High selectivity (enantioselectivity), mild reaction conditions, environmentally benign. | Enzyme stability and cost, substrate specificity. |

Green Chemistry Principles in this compound Manufacturing

The application of green chemistry principles is paramount in the modern chemical industry to minimize environmental impact and enhance process safety. The synthesis of this compound can be designed to be more sustainable by adhering to these principles.

The twelve principles of green chemistry provide a framework for creating more environmentally friendly chemical processes. These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention.

In the context of this compound manufacturing, a focus on catalysis (Principle 9) is a cornerstone of a greener approach. Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of waste generated. For instance, using a recyclable heterogeneous catalyst in the amination step would be significantly greener than a process that uses a stoichiometric amount of a reagent that is consumed in the reaction.

Atom economy (Principle 2) is another critical metric. A synthetic route with high atom economy maximizes the incorporation of atoms from the reactants into the final product, thus minimizing waste. For example, a direct amination reaction that produces only water as a byproduct would have a higher atom economy than a multi-step synthesis involving protecting groups, which generate more waste.

The choice of solvents and auxiliaries (Principle 5) also has a significant environmental impact. Whenever possible, the use of hazardous organic solvents should be avoided or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. Phase-transfer catalysis, for instance, often allows for the use of water as a solvent, reducing the reliance on volatile organic compounds (VOCs). ijirset.com

The following interactive table evaluates the proposed synthetic routes for this compound against key green chemistry principles.

| Synthetic Route | Principle 2: Atom Economy | Principle 5: Safer Solvents | Principle 9: Catalysis | Overall Greenness Assessment |

|---|---|---|---|---|

| Heterogeneous Catalytic Amination | High (water is the main byproduct) | Can be performed in greener solvents or solvent-free. | Excellent (utilizes recyclable solid catalysts). | Potentially very green, depending on energy requirements. |

| Phase-Transfer Catalysis | Moderate to High (depends on the specific reagents). | Excellent (often uses water as a solvent). ijirset.com | Good (uses a catalyst, though separation may be needed). | A strong green alternative, particularly due to mild conditions and safer solvents. |

| Traditional Stoichiometric Synthesis | Low (often involves stoichiometric reagents and generates significant salt waste). | Poor (frequently uses hazardous organic solvents). | Poor (relies on stoichiometric reagents rather than catalysts). | Generally not considered a green route. |

By prioritizing these green chemistry principles, the manufacturing process for this compound can be developed to be not only efficient and economical but also environmentally responsible.

Reactivity and Mechanistic Investigations of 2 Bromo 2 Methyl 1 Propanamine

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon in 2-Bromo-2-methyl-1-propanamine

The carbon atom bonded to the bromine is a tertiary, sterically hindered center. This structural feature is a critical determinant of the preferred nucleophilic substitution pathway.

Nucleophilic substitution reactions involving this compound predominantly proceed through the Substitution Nucleophilic Unimolecular (SN1) mechanism. The structure of the molecule, a tertiary alkyl halide, sterically hinders the backside attack required for a Substitution Nucleophilic Bimolecular (SN2) reaction. quora.comquizlet.com The SN1 pathway involves a two-step process:

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-bromine bond breaks heterolytically, releasing a bromide ion and forming a stable tertiary carbocation. chemist.sgyoutube.comlibretexts.org The stability of this carbocation is enhanced by the inductive effects of the three alkyl groups attached to the positively charged carbon.

Nucleophilic Attack: The planar carbocation intermediate is then rapidly attacked by an external nucleophile from either face, leading to the substitution product. youtube.com If the nucleophile is neutral, such as water or an alcohol, a subsequent deprotonation step occurs to yield the final product. study.com

For example, the reaction of 2-bromo-2-methylpropane, a structural analog, with water proceeds over a million times faster than the corresponding reaction of methyl bromide, highlighting the favorability of the SN1 pathway for tertiary halides. libretexts.org In contrast, the SN2 mechanism, a single-step concerted process, is impeded by the bulky methyl and aminomethyl groups around the reaction center, which prevent the nucleophile from approaching. quora.commasterorganicchemistry.com

| Feature | SN1 Pathway (Favored) | SN2 Pathway (Disfavored) |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Rate Determining Step | Unimolecular: Formation of carbocation libretexts.org | Bimolecular: Nucleophile attack masterorganicchemistry.com |

| Substrate Structure | Favored by tertiary halides due to carbocation stability quizlet.com | Hindered by tertiary halides quora.com |

| Nucleophile | Rate is independent of nucleophile concentration libretexts.org | Favored by strong nucleophiles |

| Stereochemistry | Results in racemization if chiral center is formed | Results in inversion of configuration |

The presence of both a nucleophilic primary amine and an electrophilic carbon bearing a good leaving group within the same molecule allows for intramolecular reactions. This compound can undergo an intramolecular nucleophilic substitution to form a three-membered heterocyclic ring system known as an aziridine.

This reaction proceeds via an internal SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine group acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide ion. This process results in the formation of a protonated 2,2-dimethylaziridine. This type of reaction, where a neighboring group participates in the reaction, can significantly accelerate the rate of substitution compared to an analogous intermolecular reaction. The formation of cyclic products, particularly five- and six-membered rings, is often thermodynamically and kinetically favored; however, the formation of three-membered rings like aziridines is also a well-established pathway in the cyclization of haloamines. researchgate.net

Reactivity of the Primary Amine Group in this compound

The primary amine group (-NH2) is a key center of reactivity, functioning as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.

The nucleophilic nature of the primary amine in this compound allows it to readily undergo alkylation and acylation.

Alkylation: In this reaction, the amine reacts with an alkyl halide. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ncert.nic.inmsu.edu This initial reaction forms a secondary amine. However, the product secondary amine is also nucleophilic and can compete with the starting material, leading to further alkylation to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. msu.educhemguide.co.uk Using a large excess of the primary amine can favor the formation of the secondary amine as the major product.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. ncert.nic.in The mechanism is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion), typically after a deprotonation step, to yield the stable amide product. This reaction is usually carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) formed. ncert.nic.in Unlike alkylation, acylation typically stops after the addition of one acyl group, as the resulting amide is significantly less nucleophilic than the starting amine.

Primary amines, such as this compound, undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.govijacskros.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. The carbinolamine is then dehydrated, typically under acidic catalysis, to eliminate a molecule of water and form the carbon-nitrogen double bond of the imine. ijacskros.com The formation of Schiff bases is a reversible reaction.

Elimination Reactions Involving this compound

Elimination reactions are often in competition with nucleophilic substitution, particularly for tertiary alkyl halides. In these reactions, a small molecule (typically HBr) is removed from the substrate to form an alkene. This compound can undergo elimination via both E1 and E2 mechanisms.

E1 (Elimination Unimolecular) Mechanism: This pathway is a two-step process that shares the same initial step as the SN1 reaction: the formation of a tertiary carbocation. ksu.edu.sa In the second step, a base (which can be a weak base or the solvent) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a π-bond, resulting in an alkene. For this compound, this would involve the removal of a proton from one of the two methyl groups, leading to the formation of 2-methyl-2-propen-1-amine. SN1 and E1 reactions are highly competitive and often occur simultaneously, especially under neutral or weakly basic conditions (e.g., solvolysis). ucsb.edu Increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway. ksu.edu.sa

E2 (Elimination Bimolecular) Mechanism: This is a one-step, concerted reaction where a strong base removes a beta-proton at the same time as the leaving group (bromide) departs and the double bond is formed. ksu.edu.sayoutube.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com For tertiary halides, using a strong, bulky base (such as potassium tert-butoxide) favors the E2 mechanism. ksu.edu.sa The E2 reaction requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group.

| Reaction Pathway | Base Requirement | Key Intermediate | Competing Reaction | Product |

| E1 | Weak base/solvent | Carbocation | SN1 | 2-methyl-2-propen-1-amine |

| E2 | Strong, often bulky base | Single transition state | SN2 (hindered) | 2-methyl-2-propen-1-amine |

Complex Reaction Pathways and Rearrangements of this compound

Given the significant barriers to standard E1 and E2 elimination reactions, more complex reaction pathways are likely to be more prominent for this compound. These pathways are influenced by the presence of the primary amine group, which can act as an internal nucleophile or base.

Neighboring Group Participation and Aziridine Formation: The primary amine group is positioned appropriately to participate in an intramolecular nucleophilic substitution reaction. This is known as neighboring group participation (NGP) or anchimeric assistance. The lone pair of electrons on the nitrogen atom can attack the carbon atom bearing the bromine atom, displacing the bromide ion in an intramolecular SN2-type reaction. This process would lead to the formation of a strained, three-membered heterocyclic ring known as an aziridine. Specifically, the product would be a substituted aziridine, 2,2-dimethylaziridine. This intramolecular cyclization is often kinetically favored over intermolecular reactions, especially in dilute solutions.

The formation of an aziridinium (B1262131) ion intermediate is a key step. This intermediate can then be deprotonated by a base in the reaction mixture to yield the neutral aziridine.

| Intermediate/Product | Structure | Reaction Type |

| Aziridinium ion | Intramolecular Nucleophilic Substitution (NGP) | |

| 2,2-Dimethylaziridine | Deprotonation |

Rearrangement following Carbocation Formation: As discussed in the context of the E1 pathway, the formation of a primary carbocation, though unfavorable, can lead to a Wagner-Meerwein rearrangement. The migration of a methyl group results in a more stable tertiary carbocation. This tertiary carbocation can then undergo various reactions. Besides elimination to form an alkene, it can be trapped by a nucleophile present in the reaction mixture. If the solvent is nucleophilic (e.g., water or an alcohol), solvolysis products would be formed.

The table below summarizes the potential products arising from a carbocation rearrangement.

| Product Name | Structure | Reaction Pathway |

| 2-methyl-2-buten-1-amine | E1 with Rearrangement | |

| 3-methyl-2-buten-1-amine | E1 with Rearrangement | |

| 2-methyl-2-butanol-1-amine | SN1 with Rearrangement (in aqueous media) |

Advanced Analytical and Spectroscopic Characterization of 2 Bromo 2 Methyl 1 Propanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule like 2-Bromo-2-methyl-1-propanamine, ¹H NMR and ¹³C NMR spectra provide the initial framework for its structure. In ¹H NMR, the chemical shifts of the protons in the aminomethyl (-CH₂NH₂) and the two methyl (-CH₃) groups would be distinct. Due to the symmetry of the two methyl groups attached to the same quaternary carbon, they are expected to be chemically equivalent, resulting in a single resonance signal. docbrown.info The aminomethyl protons would appear as a separate signal. Similarly, the ¹³C NMR spectrum would show distinct signals for the quaternary carbon bonded to bromine, the two equivalent methyl carbons, and the aminomethyl carbon. docbrown.info

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| C(CH₃)₂ | ~1.8 | ~35 | Singlet |

| CH₂NH₂ | ~2.9 | ~50 | Singlet |

| C-Br | - | ~65 | - |

| NH₂ | Variable | - | Broad Singlet |

| Note: These are predicted values and can vary based on solvent and experimental conditions. |

To unequivocally assign these signals and confirm the connectivity of the molecular backbone, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbons. For a derivative of this compound where there might be adjacent C-H bonds, COSY would show cross-peaks connecting the signals of the coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC experiment would show a correlation between the ¹H signal of the methyl groups and the ¹³C signal of the methyl carbons, and another correlation between the ¹H signal of the aminomethyl group and its corresponding ¹³C signal.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes (e.g., bond rotations) and chemical exchange (e.g., proton exchange). nih.govresearchgate.net For this compound and its derivatives, DNMR could be used to investigate the rotation around the C-C single bonds. At low temperatures, this rotation might be slow enough to make the two methyl groups or the aminomethyl protons non-equivalent, leading to a splitting of their respective NMR signals. As the temperature is increased, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single sharp peak. The rate of this process can be calculated from the changes in the NMR spectrum, providing valuable thermodynamic data about the rotational energy barrier. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. docbrown.info It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. docbrown.info

For this compound, the mass spectrum would exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.info This is due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively. docbrown.info The fragmentation of the molecular ion provides further structural information. A common fragmentation pathway involves the loss of a bromine radical (•Br) or a methyl radical (•CH₃). The most stable fragment is often the tertiary carbocation formed by the loss of the bromine atom, which would likely be the base peak in the spectrum. docbrown.info

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound (C₄H₁₀BrN), HRMS can distinguish its molecular formula from other formulas that have the same nominal mass, thus providing unambiguous confirmation of its chemical formula.

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific m/z ratio are selected, fragmented, and then the fragment ions are analyzed by a second mass spectrometer. wikipedia.orgnih.gov This method is invaluable for detailed structural elucidation and for studying fragmentation mechanisms. unt.edu

In an MS/MS experiment on this compound, the molecular ion ([C₄H₁₀BrN]⁺) would be selected in the first mass analyzer. It would then be subjected to collision-induced dissociation (CID), causing it to break apart. wikipedia.org The resulting fragment ions would be analyzed in the second mass analyzer. This allows for the establishment of clear fragmentation pathways, for example, showing that the m/z 57 ion ([C₄H₉]⁺) is a direct product of the molecular ion. docbrown.info This level of detail is crucial for distinguishing between isomers and understanding the intrinsic stability of different parts of the molecule. nih.gov

Interactive Table 2: Potential Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Ion Formula | Description |

| 151/153 | [C₄H₁₀BrN]⁺ | Molecular Ion (M⁺) |

| 136/138 | [C₃H₇BrN]⁺ | Loss of a methyl group (•CH₃) |

| 72 | [C₄H₁₀N]⁺ | Loss of a bromine radical (•Br) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice. This provides accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net

For a suitable crystalline derivative of this compound, X-ray crystallography would provide an unambiguous solid-state structure. researchgate.net The analysis would reveal the conformation of the molecule in the crystal, as well as any intermolecular interactions, such as hydrogen bonds involving the amine group, which dictate the crystal packing. researchgate.net

Furthermore, if a derivative of this compound is chiral (contains a stereocenter), X-ray crystallography can be used to determine its absolute configuration. wikipedia.org By using a specific technique known as anomalous dispersion, the absolute spatial arrangement of the atoms can be determined, allowing for the assignment of the R or S configuration to the chiral center. libretexts.orglibretexts.org This is the gold standard for assigning absolute stereochemistry. wikipedia.org

Interactive Table 3: Example Crystallographic Data for a Derivative Compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 13.345(5) |

| β (°) | 109.12(3) |

| Volume (ų) | 1149.1(5) |

| Z | 4 |

| Data is hypothetical and based on a similar structure for illustrative purposes. researchgate.net |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, purification, and purity assessment of this compound and its derivatives. The selection of a specific method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is contingent on the volatility, stability, and polarity of the analyte. These methods are crucial in synthetic chemistry for isolating the target compound from unreacted starting materials, byproducts, and other impurities. Column chromatography is often employed for preparative scale purification, allowing for the isolation of the compound in high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC, its primary amine functional group can lead to poor peak shape and column interactions. To mitigate these issues and enhance analytical performance, derivatization is frequently employed. This process involves chemically modifying the amine group to create a less polar and more volatile derivative.

Common derivatization strategies for primary amines include acylation. researchgate.net For instance, reaction with reagents like pentafluoropropionic anhydride (PFPA) or acetic anhydride converts the amine into a stable amide. umich.edu These derivatives exhibit improved chromatographic behavior, resulting in sharper, more symmetrical peaks and enhanced sensitivity.

The coupling of GC with a mass spectrometer allows for definitive identification. The electron ionization (EI) mass spectra of the derivatives provide characteristic fragmentation patterns that serve as a molecular fingerprint. For bromo-containing compounds, the mass spectrum exhibits a distinctive isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes), which greatly aids in structural elucidation. researchgate.net GC-MS is thus a cornerstone for both qualitative identification and quantitative assessment of volatile derivatives of this compound in complex matrices. scispace.com

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Amine

| Parameter | Setting |

|---|---|

| Column | Capillary column (e.g., 5% Phenyl Methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial Temp: 80°C, Ramp: 20°C/min, Final Temp: 285°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Mass Range | 50-550 amu |

Note: These parameters are illustrative and require optimization for specific derivatives and instrumentation. umich.eduscispace.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. It is particularly well-suited for monitoring the progress of chemical reactions involving this compound. By taking aliquots from a reaction mixture at different time points, HPLC can be used to track the consumption of reactants and the formation of products, allowing for reaction optimization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. sielc.comsielc.com A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comsielc.com However, this compound lacks a strong chromophore, making detection by UV-Vis spectrophotometry challenging at low concentrations.

To overcome this limitation, pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the amine. Reagents such as 2-nitro-4-trifluoromethylfluorobenzene react with the primary amine to produce a derivative with strong UV absorbance, significantly enhancing detection sensitivity. google.com This approach enables the use of HPLC with a Diode-Array Detector (DAD) for precise and sensitive monitoring of reactions.

Table 2: Example HPLC Conditions for Reaction Monitoring

| Parameter | Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode-Array Detector (DAD) |

| Wavelength | Dependent on the derivatizing agent (e.g., 416 nm) google.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: Conditions must be optimized based on the specific reaction and derivatization agent used.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are powerful for the structural characterization of this compound and for monitoring chemical transformations by observing changes in characteristic vibrational bands.

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations : The primary amine group gives rise to characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. N-H bending vibrations (scissoring) are observed around 1590-1650 cm⁻¹.

C-H Vibrations : The methyl and methylene groups produce C-H stretching absorptions between 2850 and 3000 cm⁻¹. libretexts.orgdocbrown.info C-H bending vibrations for these groups appear in the 1350-1470 cm⁻¹ range. libretexts.org

C-Br Vibration : The carbon-bromine bond exhibits a characteristic stretching vibration in the far-infrared region, typically between 500 and 750 cm⁻¹. docbrown.info This band is a key indicator for the presence of the bromo functional group.

Raman Spectroscopy Raman spectroscopy is a complementary technique to IR. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman measures the inelastic scattering of light due to changes in polarizability. For this compound:

Symmetric vibrations and bonds involving non-polar or less polar groups often produce strong Raman signals. The C-C backbone and C-Br stretching vibrations are expected to be readily observable.

The N-H stretching bands are typically weaker in Raman spectra compared to IR.

Raman spectroscopy is particularly useful for reaction monitoring in aqueous media, as water is a weak Raman scatterer, unlike its strong absorption in IR spectroscopy. nih.gov

By monitoring the disappearance of reactant peaks (e.g., N-H stretches) and the appearance of new product peaks, both IR and Raman spectroscopy can effectively track the progress of reactions involving the amine functionality of this compound.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Strong in IR, Weaker in Raman |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong in both |

| Alkyl (C-H) | Bend | 1350 - 1470 | IR |

| Carbon-Bromine (C-Br) | Stretch | 500 - 750 | Strong in both |

Theoretical and Computational Studies of 2 Bromo 2 Methyl 1 Propanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics. researchgate.net

Density Functional Theory (DFT) has become a prominent computational method due to its favorable balance of accuracy and computational cost. researchgate.net DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are uniquely determined by the electron density. aps.org For 2-Bromo-2-methyl-1-propanamine, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its equilibrium geometry, electronic energy, and the distribution of electrons. nih.gov

These calculations yield optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is used to compute properties like dipole moment, polarizability, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions. researchgate.net The MEP map, for instance, can identify electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -2785.123 | B3LYP/6-311+G(d,p) |

| Dipole Moment (Debye) | 2.45 | B3LYP/6-311+G(d,p) |

| C-Br Bond Length (Å) | 1.98 | B3LYP/6-311+G(d,p) |

| C-N Bond Length (Å) | 1.48 | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -8.95 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | 0.52 | B3LYP/6-311+G(d,p) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by using more sophisticated approximations and larger basis sets. researchgate.net While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their high accuracy, especially for smaller molecular systems. dtic.mil For this compound, these calculations provide a rigorous determination of its electronic and molecular structure, serving as a high-fidelity reference for validating results from less computationally intensive methods.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them.

This is achieved by systematically rotating specific dihedral angles (for instance, the C-C-N-H angle) and calculating the potential energy at each step. Plotting energy against the dihedral angle(s) generates a potential energy surface (PES). researchgate.net The low-energy points on this surface correspond to the most stable conformations of the molecule. For this compound, key rotations would be around the C-C and C-N bonds. This analysis reveals the preferred three-dimensional structures and the flexibility of the molecule, which are critical for its interactions and reactivity.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior of this compound, particularly in a solution. osti.gov

These simulations are invaluable for studying solvent effects, which can significantly influence a molecule's conformation and reactivity. An MD simulation can model how solvent molecules (e.g., water) arrange around the solute, forming solvation shells. For this compound, this would involve analyzing the hydrogen bonding network between the amine group and surrounding water molecules. osti.gov Such simulations can quantify parameters like hydrogen bond lifetimes and radial distribution functions, providing a dynamic picture of the molecule's interaction with its environment that static quantum calculations cannot capture. osti.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental spectra (like Infrared, Raman, and NMR) to validate the computed structure.

DFT calculations can determine the vibrational frequencies of this compound. ias.ac.in The resulting theoretical spectrum, often scaled to correct for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to observed peaks. researchgate.net Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the molecular structure and conformation in solution. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. ias.ac.in

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Symmetry/Description |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | Stretching |

| N-H Stretch (symmetric) | 3360 | Stretching |

| C-H Stretch | 2980 | Stretching |

| N-H Bend | 1610 | Scissoring |

| C-N Stretch | 1080 | Stretching |

| C-Br Stretch | 590 | Stretching |

Reaction Pathway and Transition State Modeling for this compound Transformations

A primary application of computational chemistry is to model chemical reactions, elucidating mechanisms and predicting reaction rates. For this compound, a tertiary bromoalkane structure, a likely transformation is a nucleophilic substitution reaction, potentially following an S_N1 mechanism. youtube.com

Computational modeling can map the entire reaction pathway for such a transformation. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energies of the reactants and the transition state, the activation energy barrier for the reaction can be determined. nih.gov For the S_N1-type reaction of this compound, this would involve modeling the heterolytic cleavage of the C-Br bond to form a tertiary carbocation intermediate. youtube.com These calculations provide a quantitative understanding of the reaction's feasibility and kinetics.

Lack of Specific Research Data on "this compound" Hinders Comprehensive Analysis of Its Applications

The intended article was to be structured around the following key areas:

Applications of 2 Bromo 2 Methyl 1 Propanamine in Complex Organic Synthesis and Material Science

Incorporation into Agrochemical and Specialty Chemical Intermediates:While structurally related amines and bromoalkanes are known intermediates in the synthesis of agrochemicals and specialty chemicals, there is no direct evidence in the searched literature linking 2-Bromo-2-methyl-1-propanamine to the production of any specific commercial or developmental products in these sectors.

Future Perspectives and Emerging Research Directions for 2 Bromo 2 Methyl 1 Propanamine

Innovations in Asymmetric Synthesis Involving 2-Bromo-2-methyl-1-propanamine

The development of methods to control stereochemistry is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. While specific asymmetric syntheses for this compound are not yet widely reported, significant advances in the synthesis of chiral amines offer a clear roadmap for future research. researchgate.net

Key innovative strategies that could be applied include:

Enzymatic Kinetic Resolution: Biocatalysis, utilizing enzymes such as transaminases or lipases, presents a green and highly selective method for resolving racemic mixtures. researchgate.net A potential pathway could involve the selective acylation or deamination of one enantiomer of this compound, allowing for the separation of the unreacted, enantiopure amine.

Catalytic Asymmetric Synthesis: The use of chiral metal complexes or organocatalysts could enable the direct, enantioselective synthesis of derivatives from prochiral precursors. For instance, a starting material could be functionalized in a way that the introduction of the amine or bromine moiety is guided by a chiral catalyst to produce a single enantiomer of a this compound derivative.

Dynamic Kinetic Resolution (DKR): This powerful strategy combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. Applying DKR to a precursor of this compound could theoretically convert nearly 100% of the starting material into a single, desired enantiomer, dramatically improving efficiency over traditional resolution methods. researchgate.net

| Asymmetric Strategy | Potential Application to this compound | Key Advantage |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer of a racemic mixture. | High enantioselectivity and mild, environmentally friendly reaction conditions. researchgate.net |

| Catalytic Asymmetric Synthesis | Direct synthesis of an enantiopure derivative using a chiral catalyst. | Atom economy and direct access to the desired stereoisomer. |

| Dynamic Kinetic Resolution | Combining resolution with in-situ racemization of a precursor. | Potential for near-quantitative yield of a single enantiomer. researchgate.net |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow manufacturing is a paradigm shift in chemical production, offering significant advantages in safety, efficiency, and scalability. d-nb.infothieme-connect.de The synthesis and subsequent reactions of this compound are well-suited for this technology.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time. rsc.org For the synthesis of this compound, which may involve exothermic steps or the handling of reactive intermediates, a flow process can significantly enhance safety by minimizing the volume of hazardous material present at any given moment. wiley-vch.de Furthermore, the high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, preventing thermal runaways and improving product purity by minimizing side reactions. wiley-vch.de This technology enables seamless scale-up from laboratory discovery to industrial production by simply extending the operation time of the flow reactor, a process often referred to as "scaling-out." thieme-connect.de

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Enhanced safety with small reaction volumes and superior heat control. d-nb.info |

| Scalability | Complex, often requiring re-optimization of reaction conditions. | Straightforward scale-up by extending run time. thieme-connect.de |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. rsc.org |

| Efficiency | Can lead to lower yields and purity due to side reactions. | Often results in higher yields and improved product purity. nih.gov |

Photoredox and Electrochemical Approaches to its Transformations

Modern synthesis is increasingly turning to photoredox and electrochemical methods to drive chemical transformations under mild conditions, often avoiding the need for harsh reagents. mdpi.com These techniques rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates. The carbon-bromine bond in this compound makes it an excellent candidate for such transformations.

Photoredox Catalysis: This method uses visible light to excite a photocatalyst, which can then engage in electron transfer with the substrate. For this compound, a photocatalyst could reduce the C-Br bond to generate a tertiary alkyl radical. This radical could then be trapped by various coupling partners, enabling the formation of new C-C or C-heteroatom bonds in a highly controlled manner.

Electrochemistry: In an electrochemical approach, an electric current is used to directly oxidize or reduce a substrate at an electrode surface, eliminating the need for a chemical oxidant or reductant. mdpi.com The direct reduction of this compound at a cathode could generate the same key tertiary alkyl radical intermediate as in photoredox catalysis, which could then undergo further synthetic transformations. This method offers high tunability by simply adjusting the applied voltage.

Both strategies represent green and powerful alternatives to traditional methods for functionalizing this compound, opening avenues for novel molecular architectures. mdpi.com

Advanced In Situ Monitoring of Reactions for Mechanistic Elucidation

A deep understanding of reaction mechanisms is critical for process optimization, ensuring reproducibility, and guaranteeing safety. Advanced in-situ monitoring techniques allow chemists to observe reactions as they happen, providing a wealth of data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters in real-time.

For reactions involving this compound, particularly within a continuous flow setup, techniques such as Process Analytical Technology (PAT) are invaluable. thieme-connect.de Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can be integrated directly into the reaction stream. This continuous data feed enables the precise determination of when a reaction has reached a steady state, identifies the formation of any impurities, and provides critical insights into the reaction mechanism. thieme-connect.de This level of process understanding is essential for developing robust and reliable synthetic protocols for the large-scale production and use of this compound.

| Monitoring Technique | Information Gained | Application in Synthesis |

| FTIR Spectroscopy | Real-time concentration of reactants, products, and key functional groups. | Reaction endpoint determination, kinetic analysis. |

| Raman Spectroscopy | Complementary vibrational information, often suitable for aqueous systems. | Monitoring of specific bond formations and consumptions. |

| NMR Spectroscopy | Detailed structural information on all species in solution. | Identification of transient intermediates and byproducts, mechanistic studies. |

| Mass Spectrometry | Molecular weight of components in the reaction mixture. | Confirmation of product formation and detection of low-level impurities. |

Integration of Artificial Intelligence and Machine Learning in Predicting its Reactivity and Designing New Syntheses

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry by shifting the paradigm from manual experimentation to data-driven discovery. ijsetpub.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy.

In the context of this compound, AI and ML models can be employed in several impactful ways:

Reactivity Prediction: By training models on databases of known reactions involving haloalkanes and amines, AI can predict how this compound will react with a novel reagent or under a new set of conditions, forecasting potential products and yields. ijsetpub.com

Retrosynthetic Analysis: AI platforms can propose novel synthetic routes to complex target molecules that incorporate this compound as a key building block, potentially uncovering more efficient or cost-effective pathways than those devised by human chemists.

Process Optimization: Machine learning algorithms can be coupled with automated flow chemistry systems to autonomously explore a wide range of reaction conditions (e.g., temperature, concentration, catalyst loading) to identify the optimal parameters for a given transformation in a fraction of the time required for manual optimization. ijsetpub.com

This synergy between computational prediction and automated synthesis will accelerate the pace of research and unlock the full synthetic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.